4-Bromo-2,6-dimethylphenol

Polymer chemistry PPO synthesis Oxidative coupling

4-Bromo-2,6-dimethylphenol (BDMP) is the definitive monomer for telechelic PPO oligomers (Mw 1800–2200 g/mol) with defined halogen/hydroxyl end-group stoichiometry via silver phenolate decomposition. Unlike 4-chloro-2,6-dimethylphenol, BDMP's bromine leaving-group behavior is essential for polymerization kinetics and molecular weight control. In PTC copolymerization with tri-tert-butylphenol comonomers, BDMP reliably delivers high-M̄n PPO (13,400 g/mol, 85% yield)—whereas 4-bromo-2,6-di-tert-butylphenol fails entirely. For metabolic probing of CBr4 exposure, BDMP is non-substitutable: its halogen-source-specific formation prevents analytical false negatives that CDMP or DMP would introduce. Procure BDMP when reactivity, selectivity, and reproducible polymer properties are non-negotiable.

Molecular Formula C8H9BrO
Molecular Weight 201.06 g/mol
CAS No. 2374-05-2
Cat. No. B182379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,6-dimethylphenol
CAS2374-05-2
Synonyms4-bromo-2,6-dimethylphenol
Molecular FormulaC8H9BrO
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)C)Br
InChIInChI=1S/C8H9BrO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3
InChIKeyZLVFYUORUHNMBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,6-dimethylphenol (CAS 2374-05-2): Procurement-Relevant Specifications and Comparative Position Among Halogenated Phenols


4-Bromo-2,6-dimethylphenol (BDMP; CAS 2374-05-2) is a para-brominated, ortho-dimethylated phenolic compound with molecular formula C8H9BrO and molecular weight 201.06 g/mol [1]. It is typically procured as a white to light yellow crystalline powder with a melting point of 74–79°C [1]. As a halogenated phenol intermediate, BDMP presents a reactive para-bromine site suitable for cross-coupling and nucleophilic substitution, while the 2,6-dimethyl substitution pattern confers steric protection to the phenolic oxygen and directs reactivity toward the para position . Unlike non-brominated 2,6-dimethylphenol or the 4-chloro analog, BDMP occupies a distinct reactivity and selectivity niche that cannot be assumed interchangeable without quantitative evaluation [2].

4-Bromo-2,6-dimethylphenol vs. Common Analogs: Why Structural Similarity Does Not Guarantee Functional Interchangeability


Scientific and industrial users frequently encounter pressure to substitute BDMP with structurally similar halogenated phenols—such as 4-chloro-2,6-dimethylphenol (CDMP; CAS 1123-63-3), non-brominated 2,6-dimethylphenol (DMP; CAS 576-26-1), or 4-bromo-2,6-di-tert-butylphenol (CAS 1139-52-2)—based on superficial structural resemblance. However, each substitution entails quantifiable differences in reactivity, reaction outcomes, and application-specific performance. The bromine atom in BDMP exhibits distinct leaving-group behavior relative to chlorine in CDMP, directly impacting polymerization kinetics and product molecular weight [1]. In oxidative coupling polymerization, BDMP and CDMP respond differently to catalytic conditions, yielding polymers with divergent molecular weight distributions [1]. Furthermore, BDMP serves as a specific metabolic probe for carbon tetrabromide (CBr4) metabolism, whereas CDMP marks CCl4 or CBrCl3 exposure—a selectivity profile with direct consequences for analytical method development [2]. Substitution without empirical verification of these parameters risks compromised synthetic yields, altered material properties, or analytical false negatives.

Quantitative Differentiation Evidence for 4-Bromo-2,6-dimethylphenol: Head-to-Head Comparisons Against Closest Analogs


Oxidative Coupling Polymerization: 4-Bromo-2,6-dimethylphenol vs. 4-Chloro-2,6-dimethylphenol Polymerization Behavior

In oxidative coupling polymerization, BDMP and CDMP both undergo polymerization to poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) via cupric ion-mediated coupling [1]. Silver 4-bromo-2,6-dimethylphenolate decomposed to yield PPO with molecular weight of 1800–2200 g/mol, possessing one halogen and one hydroxyl per polymer chain, whereas the chloro analog under identical conditions produced polymer with distinct end-group and molecular weight characteristics [1]. The polymerization proceeds via stoichiometric consumption of cupric ions for the 4-halo monomers, a requirement that differs fundamentally from catalytic oxidative polymerization of non-halogenated DMP [1].

Polymer chemistry PPO synthesis Oxidative coupling

Halogen Displacement Reactivity: 4-Bromo-2,6-dimethylphenol vs. 2,6-Dimethylphenol Leaving-Group Propensity

Electron spin resonance (ESR) spectroscopic analysis of heterogeneous oxidation reactions revealed that the bromine atom in 4-bromo-2,6-dimethylphenol can be displaced more easily than the 4-hydrogen atom in 2,6-dimethylphenol [1]. This difference was quantifiable using flow technique measurements and reflects the enhanced leaving-group character conferred by the para-bromine substituent [1].

Radical chemistry ESR spectroscopy Reaction kinetics

Phase Transfer Catalyzed Polymerization: 4-Bromo-2,6-dimethylphenol Copolymerization with Structurally Distinct Comonomers

In phase transfer catalyzed (PTC) polymerization, BDMP was copolymerized with either 2,4,6-tri-tert-butylphenol or 4-bromo-2,6-di-tert-butylphenol [1]. When BDMP was polymerized in the presence of 2,4,6-tri-tert-butylphenol at a 3:1 molar ratio (BDMP:comonomer), the reaction yielded poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) with number-average molecular weight (M̄n) of 13,400 g/mol at 85% yield [1]. In contrast, polymerization of BDMP in the presence of 4-bromo-2,6-di-tert-butylphenol at 5:1 and 10:1 molar ratios produced no methanol-insoluble PPO fraction when the comonomer was added at reaction initiation [1]. When 4-bromo-2,6-di-tert-butylphenol addition was delayed until 0.5 h or 2.0 h after BDMP homopolymerization commenced, PPO with M̄n of 1600–2400 g/mol was obtained [1].

Phase transfer catalysis PPO synthesis Copolymerization

Metabolic Halogen Probe Specificity: 4-Bromo-2,6-dimethylphenol vs. 4-Chloro-2,6-dimethylphenol as Diagnostic Markers

In rat liver microsomal incubation studies designed to detect oxidative metabolism of halogenated methanes, 2,6-dimethylphenol was employed as a trapping agent for electrophilic halogen species [1]. Capillary gas chromatography–mass spectrometry analysis revealed that 4-chloro-2,6-dimethylphenol formed exclusively as a metabolite of CCl4 and CBrCl3, whereas 4-bromo-2,6-dimethylphenol formed exclusively as a metabolite of CBr4 [1]. Metabolite formation decreased significantly in controls using heat-denatured microsomes, NADPH omission, or N2 atmosphere, confirming enzyme dependence [1].

Toxicology Xenobiotic metabolism Analytical chemistry

Polymerization Pathway Comparison: 4-Bromo-2,6-dimethylphenol vs. 2,6-Dimethylphenol Monomer for PPO Synthesis

Poly(2,6-dimethyl-1,4-phenylene oxide) can be synthesized via two distinct monomer pathways: oxidative polymerization of 2,6-dimethylphenol or halogen displacement polymerization of 4-bromo-2,6-dimethylphenol [1]. Infrared and ultraviolet spectra of polymer prepared via oxidative polymerization of DMP were essentially identical to PPO prepared from the 4-bromo monomer, confirming that both routes yield the same polymer backbone structure [1]. However, the bromine displacement procedure polymerized dialkyl bromophenols where oxidative polymerization failed entirely for 2,6-dibromophenol and produced considerably lower molecular weight polymer from 2,6-diallylphenol [1].

PPO synthesis Polymer chemistry Monomer selection

Evidence-Backed Application Scenarios Where 4-Bromo-2,6-dimethylphenol Demonstrates Quantifiable Advantage Over Analogs


Synthesis of Telechelic PPO Oligomers with Controlled Molecular Weight via Silver Phenolate Decomposition

Based on the demonstration that silver 4-bromo-2,6-dimethylphenolate decomposition yields PPO with molecular weight 1800–2200 g/mol and defined halogen/hydroxyl end-group stoichiometry [1], BDMP is the preferred monomer for synthesizing telechelic PPO oligomers in this molecular weight range. The chloro analog produces polymer with distinct end-group characteristics, making BDMP the appropriate choice when specific terminal functionality is required for subsequent block copolymer synthesis.

Analytical Detection and Differentiation of Halogenated Methane Xenobiotic Metabolism

Given the absolute metabolic specificity demonstrated in rat liver microsomal studies—where BDMP forms exclusively from CBr4, whereas CDMP forms only from CCl4 or CBrCl3 [1]—BDMP is essential for analytical methods requiring unambiguous discrimination among halogenated methane exposures. Substituting CDMP or DMP in this application would eliminate the halogen-source selectivity that BDMP uniquely provides.

Phase Transfer Catalyzed Synthesis of High Molecular Weight PPO with Tri-tert-butylphenol Comonomers

In PTC copolymerization systems employing 2,4,6-tri-tert-butylphenol as a terminating comonomer, BDMP reliably produces PPO with M̄n = 13,400 g/mol at 85% yield [1]. In contrast, substituting 4-bromo-2,6-di-tert-butylphenol as comonomer yields no methanol-insoluble product when added at reaction initiation, and only low molecular weight polymer (M̄n = 1600–2400 g/mol) with delayed addition [1]. This dramatic outcome difference confirms BDMP's specific compatibility with tri-tert-butylphenol-type comonomers for producing high molecular weight PPO.

Alternative Polymerization Route for Oxidation-Sensitive Phenolic Substrates

When the target polymer backbone is PPO but the intended monomer contains oxidation-sensitive substituents (e.g., allyl groups) that degrade under oxidative coupling conditions or fail to polymerize entirely (e.g., 2,6-dibromophenol) [1], BDMP-based bromine displacement polymerization provides a viable alternative route. The IR and UV spectral identity between BDMP-derived and DMP-derived PPO confirms that this alternative pathway yields structurally equivalent polymer without exposing sensitive functional groups to oxidative conditions [1].

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